molecular formula C7H5F2N3O B12989206 5-Amino-2-(difluoromethoxy)nicotinonitrile

5-Amino-2-(difluoromethoxy)nicotinonitrile

Cat. No.: B12989206
M. Wt: 185.13 g/mol
InChI Key: BPLHRNAHOVPSTC-UHFFFAOYSA-N
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Description

5-Amino-2-(difluoromethoxy)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. This compound features a pyridine ring substituted with an amino group at the 5-position, a difluoromethoxy group at the 2-position, and a nitrile group at the 3-position. Nicotinonitriles are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(difluoromethoxy)nicotinonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors such as 2,4-dichloropyridine.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using difluoromethyl ether.

    Amination: The amino group is introduced at the 5-position through an amination reaction using ammonia or an amine source.

    Nitrile Group Introduction: The nitrile group can be introduced through a cyanation reaction using a suitable cyanating agent like sodium cyanide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:

    Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and yield.

    Catalytic Processes: Catalysts are used to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(difluoromethoxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino and difluoromethoxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation Products: Oxidized derivatives of the pyridine ring.

    Reduction Products: Amines derived from the reduction of the nitrile group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-2-(difluoromethoxy)nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-(difluoromethoxy)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-diphenylnicotinonitrile: Known for its cytotoxicity against cancer cell lines.

    3-Cyanopyridine: A precursor to various pharmaceuticals.

    2-Chloropyridine Derivatives: Used in the synthesis of various bioactive compounds.

Uniqueness

5-Amino-2-(difluoromethoxy)nicotinonitrile is unique due to the presence of both the difluoromethoxy and amino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-amino-2-(difluoromethoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3O/c8-7(9)13-6-4(2-10)1-5(11)3-12-6/h1,3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLHRNAHOVPSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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